methyl 4-methoxy-3-(N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate
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Description
Synthesis Analysis
The synthesis of related pyrazolopyridine derivatives involves multiple steps, including ring opening and closure reactions, and employs techniques like domino 1,3-dipolar cycloaddition and elimination. For instance, the synthesis of novel derivatives such as 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine from precursors has been reported (Halim & Ibrahim, 2022). These methods often employ catalysis and solvent-free conditions for improved yields and environmental sustainability.
Molecular Structure Analysis
The molecular structure of related compounds has been established through elemental analysis and spectral data, with theoretical calculations performed using methods like DFT to confirm the stability and electronic properties. For example, analyses have shown the high reactivity of certain positions for nucleophilic attack, and thermodynamic parameters have confirmed the stability of synthesized structures (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
Compounds in this class have shown potential as tubulin polymerization inhibitors, indicating a promising antiproliferative activity towards human cancer cells without significant antimicrobial and antimalarial activities (Minegishi et al., 2015). The presence of specific functional groups, such as methoxy and methoxycarbonyl, is essential for their biological activity.
Physical Properties Analysis
The physical properties of similar compounds, including solubility, melting point, and crystalline structure, are crucial for their application and have been investigated through methods like X-ray diffraction. These studies provide insight into the crystal packing and molecular interactions within the structure, influencing the compound's stability and reactivity.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interactions with other molecules, are key to understanding the compound's potential applications. For instance, the polarographic studies of pyrazole derivatives in different solvents reveal the electrochemical behavior and the reduction process, which is critical for designing new compounds with desired properties (Seth et al., 1981).
Scientific Research Applications
Synthetic Applications and Chemical Transformations
Scaffold for Highly Functionalised Heterocycles : The synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates demonstrates the utility of similar compounds as scaffolds for the development of new highly functionalised heterocycles. This process involves domino 1,3-dipolar cycloaddition and elimination, showcasing the compound's potential in constructing complex molecular architectures (J. G. Ruano, Cristina Fajardo, M. R. Martín, 2005).
Synthesis of Heterocyclic Systems : Compounds analogous to the subject chemical are used in the synthesis of heterocyclic systems, including 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, demonstrating their role as versatile reagents in the preparation of N3-protected amino derivatives and other complex heterocycles (Lovro Selič, S. Grdadolnik, B. Stanovnik, 1997).
Quantum Studies and NLO Properties : Research into novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridines, which share structural similarities with the query compound, involves quantum studies, non-linear optical (NLO) properties, and thermodynamic parameters, highlighting the compound's potential in advanced material science (S. A. Halim, M. Ibrahim, 2022).
Kavalactones and Natural Product Synthesis : The extraction and characterization of kavalactones and benzoic acid derivatives from natural sources, including a compound structurally related to the query molecule, emphasize its relevance in the discovery and synthesis of natural products and potential pharmaceutical applications (B. F. Mazzeu et al., 2017).
Antiproliferative Activity and Tubulin Polymerization Inhibition : The identification of methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate as a tubulin polymerization inhibitor from a series of synthesized compounds illustrates the potential of such molecules in antiproliferative applications and cancer research (Hidemitsu Minegishi et al., 2015).
properties
IUPAC Name |
methyl 4-methoxy-3-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c1-23-12-15(11-21-23)16-6-4-13(9-20-16)10-22-29(25,26)18-8-14(19(24)28-3)5-7-17(18)27-2/h4-9,11-12,22H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEBEOXWKJGBMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-methoxy-3-(N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate |
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